molecular formula C19H17NO4 B11702968 1'-(3-oxo-3-phenylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

1'-(3-oxo-3-phenylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11702968
M. Wt: 323.3 g/mol
InChI Key: CHALIOINHRHPDO-UHFFFAOYSA-N
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Description

1’-(3-OXO-3-PHENYLPROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(3-OXO-3-PHENYLPROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE typically involves the reaction of 1-phenylprop-2-yn-1-ol with isoindoline-1,3-dione in the presence of a catalyst such as silver carbonate (Ag₂CO₃) and a base like octahydropyrimido[1,2-α]azepine. The reaction is carried out in toluene at a temperature of 363 K for 12 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1’-(3-OXO-3-PHENYLPROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1’-(3-OXO-3-PHENYLPROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(3-OXO-3-PHENYLPROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with allosteric sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: A precursor in the synthesis of the target compound.

    Phthalimide: Shares structural similarities and is used in similar applications.

    Spiroindolines: Compounds with a spiro structure that exhibit similar biological activities.

Uniqueness

1’-(3-OXO-3-PHENYLPROPYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

1'-(3-oxo-3-phenylpropyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one

InChI

InChI=1S/C19H17NO4/c21-17(14-6-2-1-3-7-14)10-11-20-16-9-5-4-8-15(16)19(18(20)22)23-12-13-24-19/h1-9H,10-13H2

InChI Key

CHALIOINHRHPDO-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C3=CC=CC=C3N(C2=O)CCC(=O)C4=CC=CC=C4

Origin of Product

United States

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